Coriolin

Descripción

Historical Context of Coriolin Discovery and Isolation from Fungi

This compound was first reported in 1969 by a team of Japanese scientists who isolated it from the fermentation broth of the Basidiomycete fungus, Coriolus consors. researchgate.netjst.go.jp The isolation process involved extracting the cultured broth with ethyl acetate, which, after purification, yielded this compound as colorless needles. researchgate.netjst.go.jp Initial studies established its molecular formula as C₁₅H₂₀O₅ and identified its inhibitory effects on Gram-positive bacteria and Trichomonas vaginalis. researchgate.netjst.go.jp

Shortly after its discovery, the same research group that first isolated this compound also identified related compounds, this compound B and this compound C, from the same fungal source. semanticscholar.orgmdpi.com However, the initially proposed structures for these compounds were later found to be incorrect. In 1971, through further spectroscopic analysis, biogenetic considerations, and chemical transformations, the structures and stereochemistry of the coriolins were revised, correctly identifying them as hirsutane-type sesquiterpenes. semanticscholar.orgmdpi.com This structural revision was a crucial step that paved the way for future synthetic and medicinal chemistry research.

This compound as a Natural Product and its Significance in Sesquiterpenoid Research

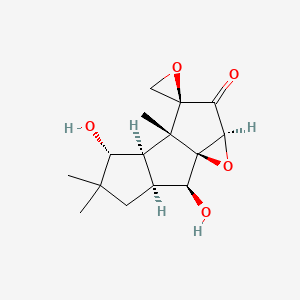

This compound belongs to the hirsutane family of linear triquinane sesquiterpenoids. semanticscholar.orgmdpi.comresearchgate.net These compounds are characterized by a unique and compact 5-5-5 tricyclic carbon skeleton, which presents a considerable challenge for chemical synthesis. researchgate.net The structure of this compound is particularly complex, featuring multiple stereocenters, hydroxyl groups, and a spiro-epoxide ring, all of which contribute to its distinct chemical reactivity and biological activity. ontosight.ai

The significance of this compound in sesquiterpenoid research stems from several factors:

Structural Complexity: Its densely functionalized and stereochemically rich triquinane framework has made it a benchmark target for synthetic organic chemists to test and develop new synthetic methodologies. researchgate.netacs.org

Biological Activity: this compound and its derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, and antitumor properties, making it a lead compound for further investigation. ontosight.aimedchemexpress.compku.edu.cn

Biosynthetic Interest: As a hirsutane-type sesquiterpene, it is a key member of a class of natural products with interesting biosynthetic pathways originating from fungal metabolism. semanticscholar.org

The unique molecular architecture and biological profile of this compound have cemented its status as an important natural product, stimulating decades of research.

| Property | Data | Source |

| Molecular Formula | C₁₅H₂₀O₅ | researchgate.netjst.go.jp |

| Molecular Weight | 280.32 g/mol | medchemexpress.com |

| Appearance | Colorless needles | researchgate.netjst.go.jp |

| Melting Point | 175-176°C | researchgate.netjst.go.jp |

| Classification | Hirsutane-type Sesquiterpenoid | semanticscholar.orgmdpi.com |

| Core Structure | Linear Triquinane (5-5-5 tricyclic system) | researchgate.net |

| Natural Source | Coriolus consors (Fungus) | researchgate.netjst.go.jp |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has progressed along several key trajectories since its discovery. These research avenues are interconnected, with findings in one area often fueling progress in others.

Isolation, Structure Elucidation, and Biological Screening: The initial phase of research focused on the isolation of this compound and its analogues from Coriolus consors, the determination of their chemical structures, and the initial screening of their biological activities. jst.go.jpsemanticscholar.orgmdpi.com This foundational work revealed its potential as an antibacterial and antitumor agent. semanticscholar.orgmedchemexpress.com For instance, this compound was found to inhibit the growth of Gram-positive bacteria and showed an inhibitory effect on Yoshida sarcoma cells. jst.go.jpmedchemexpress.com

Total Synthesis: The complex, polycyclic structure of this compound made it an attractive and formidable challenge for synthetic chemists. researchgate.net Beginning in the late 1970s and continuing for decades, numerous research groups have developed and reported total syntheses of (±)-Coriolin and its enantiomer, (–)-Coriolin. acs.orgchemrxiv.orgjst.go.jpuohyd.ac.in These synthetic campaigns have led to the development of novel and powerful chemical reactions and strategies for constructing complex ring systems, such as sequential [3+2] cycloaddition reactions and tandem radical cyclizations. acs.orgchemrxiv.org

Structure-Activity Relationship (SAR) Studies: To understand which parts of the molecule are responsible for its biological effects, researchers have synthesized and evaluated various derivatives of this compound. scispace.com A notable example is Diketothis compound B, a semisynthetic analog derived from this compound B, which was found to possess potent antitumor activity. ptfarm.plpsu.edu These studies suggested that the functional groups, such as the keto group at the C-5 position, are crucial for the compound's bioactivity. scispace.com

Computational and Advanced Spectroscopic Studies: More recently, modern computational methods have been employed to study this compound. These techniques, such as GIAO NMR shift calculations, have been used to provide definitive confirmation of the relative and absolute stereochemistry of this compound and related spiro-epoxide natural products, resolving ambiguities that can be difficult to address by experimental methods alone. acs.orgacs.org

Collectively, these research efforts have transformed this compound from a newly discovered fungal metabolite into a well-characterized natural product that has significantly contributed to the advancement of organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H20O5 |

|---|---|

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

(1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one |

InChI |

InChI=1S/C15H20O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-9,11,16-17H,4-5H2,1-3H3/t6-,7-,8-,9+,11+,13+,14-,15+/m0/s1 |

Clave InChI |

OMAFWWAJLVYWPU-ZOEJUPFXSA-N |

SMILES isomérico |

C[C@]12[C@H]3[C@H](CC([C@@H]3O)(C)C)[C@@H]([C@@]14[C@H](O4)C(=O)[C@@]25CO5)O |

SMILES canónico |

CC1(CC2C(C1O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C |

Sinónimos |

coriolin |

Origen del producto |

United States |

Biosynthesis and Fungal Origin of Coriolin

Identification of Fungal Producers of Coriolin

This compound and its derivatives are primarily produced by various species of fungi, particularly those belonging to the Basidiomycota phylum. Extensive research has led to the identification of several fungal strains capable of synthesizing these bioactive compounds.

Among the most well-documented producers are species from the Coriolus and Stereum genera. The antibiotic this compound, along with its related compounds this compound B and this compound C, were first isolated from the mycelia of the basidiomycete Coriolus consors. mdpi.comacs.org This discovery marked a significant milestone in the study of hirsutane-type sesquiterpenes. mdpi.com

Another prominent fungal producer is Stereum hirsutum. acs.org This wood-rotting mushroom has been found to produce a variety of hirsutane derivatives, including hirsutic acid C, which was one of the first linear triquinane sesquiterpenoids to be identified. mdpi.comasm.org Different strains of S. hirsutum have been shown to produce various hirsutanes, such as hirsutic acids and hirsutenols, highlighting the chemical diversity within a single species. acs.orgresearchgate.net Other species, such as Stereum complicatum, have also been identified as producers of related compounds like complicatic acid. mdpi.comacs.org

The table below provides a summary of key fungal producers of this compound and related hirsutane sesquiterpenoids.

| Fungal Species | Produced Compound(s) | Reference(s) |

| Coriolus consors | This compound, this compound B, this compound C, Hirsutanol D | mdpi.comacs.orgsemanticscholar.org |

| Stereum hirsutum | Hirsutic Acid C, Hirsutic Acids, Hirsutenols, Sterhirsutins | acs.orgresearchgate.netmdpi.comasm.org |

| Stereum complicatum | Complicatic Acid | mdpi.comacs.org |

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound is a complex process that involves a series of enzymatic reactions, starting from simple precursor molecules and culminating in the formation of the intricate hirsutane skeleton. This pathway, often referred to as the hirsutane pathway, is a fascinating example of nature's chemical ingenuity.

The journey begins with the cyclization of a linear 15-carbon precursor, farnesyl pyrophosphate (FPP), a reaction catalyzed by a class of enzymes known as sesquiterpene synthases. asm.orgmdpi.com This initial cyclization leads to the formation of a reactive carbocation intermediate, which then undergoes a cascade of rearrangements and further cyclizations to generate the characteristic 5-5-5 tricyclic core of the hirsutane family. mdpi.com The process involves the formation of a protoilludyl cation, a key intermediate in the biosynthesis of various mushroom-derived sesquiterpenes. acs.org

Subsequent to the formation of the basic hirsutane scaffold, a series of oxidative modifications occur, primarily involving cytochrome P450 enzymes and other oxidases. mdpi.combeilstein-journals.orgnih.gov These modifications, which include hydroxylations and other functionalizations, are crucial for the structural diversification of hirsutanes and ultimately lead to the formation of this compound and its various derivatives. acs.orgresearchgate.net Research has shown that modifications of the A-ring of the hirsutane structure often precede those of the B- and C-rings, providing a basis for classifying the vast array of natural hirsutanes. acs.orgresearchgate.net

Precursor Formation Pathways

The fundamental building block for this compound, farnesyl pyrophosphate (FPP), is synthesized through the mevalonic acid (MVA) pathway. asm.org This essential metabolic pathway is responsible for the production of isoprenoid precursors in fungi. asm.org The MVA pathway starts with acetyl-CoA, a central molecule in metabolism, and through a series of enzymatic steps, converts it into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). asm.org The condensation of two molecules of IPP with one molecule of DMAPP ultimately yields the 15-carbon FPP, the direct precursor to the hirsutane scaffold. asm.org

Key Enzymatic Steps and Genetic Regulation in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a suite of specific enzymes encoded by a biosynthetic gene cluster (BGC). acs.orgresearchgate.net The identification and characterization of these genes and their corresponding enzymes have been pivotal in understanding the molecular logic behind this compound formation.

A key enzyme in this pathway is hirsutene (B1244429) synthase, which catalyzes the initial cyclization of FPP to form the hirsutene skeleton. asm.orgmdpi.com In Stereum hirsutum, this enzyme was surprisingly found to be a fusion protein, containing both a sesquiterpene synthase (STS) domain and a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (HMGS) domain. mdpi.com This fusion protein is part of a larger biosynthetic gene cluster that also includes genes for P450 monooxygenases and other oxidoreductases responsible for the subsequent oxidative modifications of the hirsutane core. mdpi.com

The regulation of these biosynthetic genes is a complex process that ensures the timely and controlled production of this compound. mdpi.comnih.govpeerj.compsu.edu The expression of the genes within the hirsutane BGC is often tightly controlled and can be influenced by various environmental and developmental cues. acs.orgresearchgate.net The study of the genetic regulation of mycotoxin biosynthesis, a related field, has revealed hierarchical regulatory networks involving pathway-specific regulators, global regulators, and epigenetic modifications. mdpi.com While the specific regulatory mechanisms for this compound are still being unraveled, it is likely that a similar multi-layered regulatory system is in place.

Heterologous Expression and Biotransformation Approaches in this compound Biosynthesis Research

The elucidation of the this compound biosynthetic pathway has been greatly aided by modern molecular biology techniques, particularly heterologous expression and biotransformation. acs.orgrsc.org Heterologous expression involves transferring the biosynthetic genes from the native fungal producer into a more tractable host organism, such as the fungus Aspergillus oryzae or the bacterium Escherichia coli. acs.orgrsc.orgamanote.com This approach allows for the functional characterization of individual enzymes and the reconstitution of parts of or the entire biosynthetic pathway in a controlled environment. acs.orgresearchgate.net

Through heterologous expression, researchers have been able to identify the functions of numerous enzymes involved in hirsutane biosynthesis, including various P450s and oxidases. acs.orgmdpi.com This has led to the identification of novel hirsutane derivatives and provided crucial insights into the sequence of oxidative modifications. acs.orgresearchgate.netresearchgate.net

Biotransformation, the use of biological systems to carry out chemical transformations, is another powerful tool in this field. libretexts.org By feeding precursor molecules to engineered microorganisms expressing specific biosynthetic enzymes, scientists can study individual reaction steps and even generate novel compounds. acs.org For instance, biotransformation experiments using specific enzymes from the hirsutane pathway have been used to produce new hirsutane derivatives that were not observed in the native producer. acs.orgresearchgate.net These approaches not only deepen our understanding of the natural biosynthetic logic but also open up avenues for the engineered production of new and potentially valuable bioactive compounds. researchgate.net

Molecular and Cellular Mechanisms of Coriolin S Biological Activities

Antineoplastic Mechanisms of Coriolin and its Derivatives (e.g., Dihydro this compound C, Diketothis compound B)

This compound and its derivatives exhibit antineoplastic effects through various molecular and cellular mechanisms in cancer cell lines. ontosight.ainih.govmdpi.comnih.gov

Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines

This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines. Dihydro this compound C, a derivative of this compound, has indicated potential in inducing programmed cell death in several cancer cell lines. ontosight.ai Similarly, studies on corilagin (B190828), a compound with reported anti-tumor properties, have demonstrated its ability to induce apoptosis in cancer cells, including gastric cancer cells and glioma cells, often characterized by morphological changes and the activation of caspases. nih.govnih.gov While the search results primarily detail corilagin's apoptotic mechanisms, the structural relationship and reported anti-cancer potential of this compound and its derivatives suggest similar pathways may be involved.

Inhibition of Cancer Cell Proliferation and Cell Cycle Modulation

This compound and its derivatives can inhibit the proliferation of cancer cells. Dihydro this compound C has shown promise in inhibiting the growth of cancer cells. ontosight.ai Diketothis compound B has also been shown to inhibit the growth of tumor cells in vitro. scispace.comtandfonline.com Inhibition of proliferation is often linked to the modulation of the cell cycle. Studies on other natural compounds with anti-cancer activity, such as corilagin and corylin, have demonstrated their ability to induce cell cycle arrest in cancer cells, which is a mechanism to inhibit further tumor development. mdpi.comnih.govnih.gov This suggests that this compound and its derivatives may also exert their anti-proliferative effects by interfering with the cell cycle progression of cancer cells.

Modulation of Intracellular Signaling Pathways (e.g., Molecular Targets Involved in Cancer Cell Survival)

The biological activity of this compound and its derivatives involves interactions with cellular targets crucial for cancer cell survival and proliferation. ontosight.ai Diketothis compound B has been shown to inhibit (Na+-K+)-ATPase, a membrane enzyme, in tumor cells, leading to the cessation of growth. scispace.comtandfonline.com This suggests that the modulation of ion pumps and membrane integrity can be a mechanism for their antineoplastic activity. Research into dihydro this compound C is ongoing to identify key molecular targets and the signaling pathways involved in its mechanism of action. ontosight.ai Studies on other related compounds highlight the involvement of pathways such as the PI3K/Akt pathway and STAT3 signaling pathway in mediating anti-cancer effects, suggesting potential areas for investigation regarding this compound and its derivatives. mdpi.comnih.govmdpi.com

Antimicrobial and Antifungal Mechanisms of this compound

This compound also possesses antimicrobial and antifungal properties. ontosight.ai

Inhibition of Microbial Growth and Specific Target Organisms

This compound has been reported to inhibit the growth of certain microorganisms. ontosight.ai Extracts from Coriolus versicolor, which contains this compound, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, although often showing stronger activity against Gram-positive species such as Staphylococcus epidermidis and Staphylococcus aureus. frontiersin.orgnih.gov A sesquiterpene identified as coriolan, isolated from Coriolus species, has been reported to inhibit the growth of Gram-positive bacteria. frontiersin.orgnih.gov

Cellular and Molecular Effects on Microbial Integrity (e.g., Membrane Disruption, Inhibition of Synthesis)

The antimicrobial action of compounds like this compound can involve various mechanisms, including the disruption of microbial membranes and the inhibition of essential synthesis processes. Natural antimicrobial compounds, including some found in mushroom extracts, can disrupt microbial membranes by their lipophilic components or by interacting with membrane-bound enzymes. frontiersin.orgnih.gov Some antimicrobial agents interfere with the synthesis of the cell wall, cell membrane, nucleic acids, or proteins. frontiersin.orgnih.govlibretexts.org While specific details on how this compound itself directly causes membrane disruption or inhibits synthesis in microbes were not extensively detailed in the search results, these are established mechanisms for other antimicrobial compounds, including those derived from natural sources. frontiersin.orgnih.govnih.govbiorxiv.orgmedchemexpress.comopenaccessjournals.com The presence of an epoxide ring in this compound is thought to be essential for its biological activities, which could potentially relate to its interaction with microbial components. scispace.com

Antiviral Mechanisms of this compound

This compound has demonstrated antiviral activity, with research indicating its potential to interfere with viral processes researchgate.netresearchgate.net. The mechanisms by which this compound exerts its antiviral effects can involve directly targeting the virus or modulating the host's response to infection nih.govnih.gov.

Inhibition of Viral Replication Cycles

Inhibition of the viral replication cycle is a key strategy for antiviral agents scielo.br. This can occur at various stages, such as viral entry, replication of the viral genome, or assembly and release of new viral particles scielo.br. While specific detailed mechanisms of this compound's direct inhibition of viral replication cycles are not extensively detailed in the provided search results, studies on other antiviral compounds from natural sources highlight potential targets like viral polymerases or proteins essential for replication scielo.brnih.govjournal-of-agroalimentary.romdpi.com. For instance, some compounds can inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of RNA viruses nih.gov. Others may interfere with the interaction between viral proteins and host cellular factors necessary for the viral life cycle scielo.brnih.gov.

Modulation of Host Antiviral Responses

Beyond direct inhibition, this compound may influence the host's own defense mechanisms against viral infection nih.govnih.gov. The host immune system employs complex mechanisms, including innate and adaptive responses, to counteract viruses nih.gov. Viruses, in turn, have evolved strategies to evade or manipulate these responses nih.govmit.edu. Modulation of the host antiviral response by a therapeutic agent could involve enhancing the production of antiviral signaling molecules like interferons or influencing the function of immune cells involved in viral clearance nih.gov. Research into natural compounds as antivirals often explores their ability to modulate host pathways that viruses exploit or suppress nih.govnih.gov.

Immunomodulatory Mechanisms of this compound (distinct from polysaccharides)

This compound, as a sesquiterpene, possesses immunomodulatory properties that are distinct from those attributed to polysaccharides found in the same fungal sources nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net. While fungal polysaccharides are well-known immunomodulators, often acting as biological response modifiers by interacting with immune cell receptors, the mechanisms of smaller molecules like this compound can differ mdpi.comfrontiersin.org. Immunomodulation by non-polysaccharide compounds can involve influencing signaling pathways within immune cells or affecting the balance of immune responses frontiersin.orgnih.gov.

Effects on Immune Cell Function (e.g., Antibody Formation)

This compound's immunomodulatory effects can include influencing the function of various immune cells jci.org. One aspect of adaptive immunity is the production of antibodies by B cells jci.orgnih.gov. Antibody formation is a complex process involving the activation and differentiation of B cells into antibody-producing plasma cells frontiersin.orgjci.org. Studies on other immunomodulatory agents have shown effects on antibody production nih.govnih.gov. For example, some compounds can either enhance or suppress antibody responses depending on the context and dosage nih.govnih.gov. Research specifically on this compound derivatives, such as diketothis compound B, has investigated their effects on antibody formation jst.go.jp.

Data Table: Effects of Diketothis compound B on Antibody Formation (Illustrative based on search results)

| Compound | Effect on Antibody Formation | Reference |

| Diketothis compound B | Investigated | jst.go.jp |

Note: The specific details and outcomes of the investigation into the effect of diketothis compound B on antibody formation would require consulting the full text of the referenced study jst.go.jp.

Structure Activity Relationship Sar Studies and Coriolin Analogues

Identification of Key Structural Features for Coriolin Bioactivity

The biological activities of this compound, including its antimicrobial and antifungal properties, are attributed to its unique structural elements. ontosight.ai The presence of hydroxyl groups, a spiro center, and an epoxide ring are considered important functional groups contributing to its effects. ontosight.ai While the precise molecular targets and mechanisms of action are subjects of ongoing research, the complex tricyclic 5/5/5 skeleton is a defining feature of this compound and related bioactive natural products. researchgate.netpku.edu.cn Studies on this compound and its analogues have been conducted to understand their biosynthesis, structure-activity relationship, and potential applications. ontosight.ai The epoxide groups in coriolins are thought to be essential for their biological activities. scispace.com

Synthesis and Evaluation of this compound Derivatives and Analogues (e.g., Diketothis compound B, Dihydro this compound C)

The synthesis and evaluation of this compound derivatives and analogues have been undertaken to explore their biological potential and to understand how structural modifications impact activity. Diketothis compound B is a semisynthetic analogue of this compound B that has shown antimicrobial activity similar to that of this compound. ipb.pt It has also demonstrated antitumor and antibacterial potencies. rsc.org Diketothis compound B was obtained by the oxidation of this compound B. ipb.pt Research has indicated that diketothis compound B inhibits (Na+-K+)-ATPase in tumor cells, leading to the cessation of growth. scispace.com

Dihydro this compound C is another derivative of this compound that has garnered interest, particularly in the context of cancer research. ontosight.ai Structural modifications leading to dihydro this compound C are aimed at improving its therapeutic efficacy and profile. ontosight.ai Studies on dihydro this compound C have focused on its ability to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. ontosight.ai Like this compound, dihydro this compound C is believed to interact with cellular targets vital for cancer cell survival and proliferation. ontosight.ai

The total synthesis of this compound and its analogues, including diketothis compound B and dihydro this compound C, has been a significant area of research for synthetic organic chemists due to their complex structures and promising biological activities. researchgate.netmdpi.comrsc.org Various synthetic strategies have been developed to access the linear triquinane framework characteristic of these compounds. researchgate.netmdpi.com

Chemical Modifications and Their Influence on Biological Efficacy

Data Table: Biological Activities of this compound and Selected Analogues

| Compound | Source/Type | Biological Activity | Notes |

| This compound | Natural (Fungi) | Antimicrobial, Antifungal, Antitumor | Contains hydroxyl groups, spiro center, epoxide ring. ontosight.aipku.edu.cn |

| Diketothis compound B | Semisynthetic | Antimicrobial, Antitumor | Analogue of this compound B, inhibits (Na+-K+)-ATPase. scispace.comipb.ptrsc.org |

| Dihydro this compound C | Derivative | Anticancer (inhibits growth, induces apoptosis) | Investigated for enhanced therapeutic efficacy. ontosight.ai |

| C-8 Modified 5-Ketothis compound B Derivatives | Synthetic | Antitumor, Antibacterial | Activity comparable to 5-ketothis compound B and diketothis compound B, improved stability. scispace.comnih.gov |

Research Methodologies and Preclinical Experimental Models for Coriolin Studies

In Vitro Experimental Models and Techniques

Cell Culture Systems (e.g., Cancer Cell Lines, Immune Cells, Microbial Strains)

No studies were identified that specifically detail the use of isolated Coriolin on particular cancer cell lines, immune cells, or microbial strains. While extracts of Coriolus versicolor have been tested for antimicrobial properties against bacteria such as Staphylococcus aureus and Salmonella enterica serovar Enteritidis, these findings are related to a complex mixture of compounds and not to this compound specifically.

Molecular and Cellular Assays (e.g., Cell Viability, Apoptosis, Gene Expression, Protein Analysis)

There is no available data from molecular and cellular assays, such as MTT assays for cell viability or flow cytometry for apoptosis, conducted specifically with the this compound compound. Consequently, information on its effects on gene expression or protein analysis is also unavailable.

Biochemical and Enzymatic Assays

No literature was found describing the use of biochemical or enzymatic assays to investigate the mechanisms of action of isolated this compound.

In Vivo Non-Human Animal Models

Application in Preclinical Disease Models (e.g., Tumor Xenografts, Viral Infection Models)

The scientific literature lacks reports on in vivo studies using non-human animal models that were administered the isolated this compound compound. As a result, there is no information regarding its application or efficacy in preclinical disease models like tumor xenografts or viral infection models.

Histopathological and Immunohistochemical Analyses in Animal Studies

Given the absence of in vivo studies with this compound, there are no subsequent histopathological or immunohistochemical analyses of animal tissues to report.

Despite a comprehensive search for research literature, no specific studies detailing the application of molecular docking, molecular dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) modeling directly to the chemical compound “this compound” have been identified.

Computational and in silico approaches are powerful tools in modern drug discovery and chemical research, providing insights into the molecular interactions and structure-activity relationships of compounds. Methodologies such as molecular docking predict the preferred orientation of a molecule when bound to a target protein, while molecular dynamics simulations provide information on the stability and dynamics of the ligand-protein complex over time. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

However, the application of these specific computational research methodologies to this compound has not been documented in the available scientific literature. Consequently, a detailed analysis and discussion of findings for this compound within the framework of the requested subsections—Molecular Docking and Dynamics Simulations for Target Interaction Prediction and Quantitative Structure-Activity Relationship (QSAR) Modeling—cannot be provided at this time.

Further research applying these in silico methods to this compound would be necessary to generate the specific data required for a thorough discussion on these topics.

Future Research Directions and Unresolved Questions for Coriolin

Deeper Elucidation of Complex Molecular Pathways and Targets

While initial studies have demonstrated the biological effects of coriolin and its derivatives, the precise molecular mechanisms remain largely elusive. A critical future direction is the detailed investigation and identification of its specific cellular targets and the signaling pathways it modulates. The biological activity of this compound derivatives, such as dihydro this compound C, is a subject of ongoing research, with a focus on understanding its mechanism of action at the molecular level. ontosight.ai The specifics of these interactions, including the identification of key molecular targets and the signaling pathways involved, are critical areas for future investigation. ontosight.ai

Currently, the understanding of its mechanism is often general; future work must pinpoint the direct protein interactions and downstream consequences. Research into other complex natural products has shown that they can interact with numerous molecular targets, including protein kinases, transcription factors, and growth factor receptors. nih.gov For this compound, it is crucial to determine which of the many cellular pathways are most significantly affected. This involves moving beyond phenotypic observations to a mechanistic understanding, which could reveal, for example, specific effects on pathways like MAPK/ERK or STAT signaling, or on regulators of angiogenesis such as Vascular Endothelial Growth Factor (VEGF). nih.gov A detailed comprehension of these mechanisms is fundamental for any further development. researchgate.net

Discovery of Novel this compound Derivatives with Enhanced Selectivity and Potency

The chemical scaffold of this compound is a promising starting point for the development of new therapeutic agents. A significant area of future research is the synthesis and evaluation of novel this compound derivatives with improved pharmacological properties. The modification of a parent compound's structure is a common strategy aimed at enhancing therapeutic efficacy, selectivity, and metabolic stability. ontosight.ainih.gov For instance, the derivative dihydro this compound C was developed from this compound with the goal of improving its anticancer profile. ontosight.ai

Future efforts should focus on a systematic structure-activity relationship (SAR) study, creating a library of new analogs. This involves targeted chemical modifications at various positions on the this compound molecule. The goal is to develop derivatives that exhibit higher potency against their intended targets and greater selectivity, thereby minimizing off-target effects. nih.govnih.gov The development of selective inhibitors is a significant challenge, especially when the target is part of a family of structurally similar proteins, such as kinases. nih.gov Strategies like creating macrocyclic derivatives or other structural modifications could be employed to improve these characteristics. nih.gov Such research could lead to the identification of lead compounds with significant potential for drug development. mdpi.com

Table 1: Hypothetical this compound Derivatives and Research Goals

| Modification Site | Type of Chemical Modification | Primary Goal | Secondary Goal |

|---|---|---|---|

| C8-ester group | Varying the ester chain length and functionality | Enhance potency and cell permeability | Modulate metabolic stability |

| C5,C6-epoxide | Opening the epoxide to form various diols | Investigate the role of the epoxide in bioactivity | Create analogs with different solubility profiles |

| A-ring hydroxyls | Acetylation, methylation, or other substitutions | Improve selectivity for specific protein targets | Assess impact on hydrogen bonding interactions |

Advanced Biosynthetic Engineering for this compound Production

The natural production of this compound from its fungal source, Coriolus consors, is insufficient for large-scale research and potential commercial application. Therefore, advanced biosynthetic engineering represents a critical future research direction. Metabolic engineering aims to create bio-based manufacturing platforms using microbes to produce complex molecules like plant and fungal natural products. nih.gov This approach circumvents the limitations of natural sourcing and chemical synthesis, which can be complex and low-yielding for intricate structures like this compound. mdpi.com

A key strategy involves the heterologous expression of the this compound biosynthetic pathway in well-characterized microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com This process requires identifying and transferring all the necessary biosynthetic genes from the native organism. A comprehensive understanding of the biosynthesis of hirsutanes, the class of sesquiterpenes to which this compound belongs, provides crucial insights and opportunities for using genetic engineering techniques. researchgate.net Advanced synthetic biology tools, including promoter engineering, transcriptional regulation, and blocking of competitive metabolic pathways, can be used to optimize the production host. frontiersin.org These techniques can significantly increase the titer, rate, and yield of the desired compound, making production more efficient and scalable. nih.govfrontiersin.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

To gain a comprehensive understanding of this compound's biological effects, future research must integrate high-throughput "omics" technologies. mdpi.comnih.gov This approach combines data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of a biological system's response to the compound. azolifesciences.com A single-omics approach often provides an incomplete view, failing to capture the complex interplay between different cellular components. azolifesciences.com

The application of these technologies to this compound research could provide unprecedented insights:

Proteomics: Using techniques like mass spectrometry, researchers can identify the proteins that directly bind to this compound or whose expression levels change significantly upon treatment. This is a powerful method for direct target identification and for understanding downstream effects on protein networks. mdpi.com

Metabolomics: This technology analyzes the global profile of small-molecule metabolites within a cell. It can reveal how this compound alters cellular metabolism, providing clues about its mechanism of action and identifying potential biomarkers of its activity. azolifesciences.com

Transcriptomics: Technologies like RNA-sequencing (RNA-Seq) can quantify the expression of all genes in a cell, showing which genes are turned on or off in response to this compound. This helps to map the regulatory pathways affected by the compound. mdpi.com

By integrating these multi-omics datasets, researchers can uncover complex relationships between genes, proteins, and metabolites, leading to the identification of novel biomarkers and a more profound understanding of this compound's mechanism of action. mdpi.comazolifesciences.com

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Primary Application | Key Questions to Answer | Example Technique |

|---|---|---|---|

| Proteomics | Identify protein targets and pathway perturbations | What proteins does this compound directly bind to? How does it alter the cellular proteome? | Affinity-capture mass spectrometry, Quantitative proteomics (SILAC, TMT) |

| Metabolomics | Analyze changes in cellular metabolism | How does this compound affect key metabolic pathways (e.g., glycolysis, lipid metabolism)? | Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Transcriptomics | Profile gene expression changes | Which genes and signaling pathways are up- or down-regulated by this compound? | RNA-Sequencing (RNA-Seq), Microarrays |

| Genomics | Identify genetic factors influencing sensitivity | Are there specific genetic mutations that make cells more or less sensitive to this compound? | CRISPR-Cas9 screening, Genome-Wide Association Studies (GWAS) |

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural products rarely act in isolation, and their therapeutic potential can often be enhanced when used in combination with other compounds. researchgate.net A promising avenue for future this compound research is the systematic exploration of its synergistic effects with other bioactive molecules, including established therapeutic agents. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov

This approach could lead to several benefits, such as increasing therapeutic efficacy, overcoming drug resistance, or lowering the effective concentration of a drug, thereby reducing potential toxicity. researchgate.net Future studies should involve screening this compound in combination with a variety of compounds, such as conventional chemotherapeutics or other natural products like flavonoids, which are known to act as powerful antioxidants and can work synergistically with other molecules. frontiersin.orgnrfhh.com The consumption of macrofungi, the source of many bioactive compounds, is thought to promote health through the additive and synergistic effects of all the compounds present. mdpi.com Investigating these interactions for this compound could unlock new therapeutic strategies and broaden its applicability. nih.gov

Q & A

Q. What are the key synthetic strategies for constructing Coriolin’s triquinane core, and how do they address stereochemical challenges?

this compound’s triquinane core (5/5/5 fused rings) is synthesized via radical cyclizations or transition-metal-catalyzed cycloadditions. For example, Wender’s formal synthesis uses a nickel-catalyzed [5+2+1] cycloaddition to form rings B and C in a single step, leveraging stereochemical induction from existing chiral centers . Oppolzer’s approach employs transannular radical cyclization to establish the strained scaffold, requiring precise control over reaction conditions to avoid undesired stereoisomers . Methodological guidance: Optimize catalyst loading (e.g., Ni(0) complexes) and reaction temperature to minimize epimerization.

Q. How can researchers validate this compound’s structural identity and purity during synthesis?

Use a combination of spectroscopic techniques (e.g., / NMR, HRMS) and chromatographic methods (HPLC). For novel derivatives, X-ray crystallography is critical to confirm stereochemistry . Key step: Compare spectral data (e.g., chemical shifts for C(12)) with literature values for (±)-coriolin to detect impurities .

Q. What experimental protocols are recommended for evaluating this compound’s bioactivity in vitro?

Design dose-response assays (e.g., IC measurements) against target cell lines, paired with cytotoxicity controls. For example, hypnophilin (a this compound analog) was tested for antifungal activity using microdilution assays . Best practice: Include positive controls (e.g., amphotericin B) and triplicate runs to ensure statistical validity .

Q. How should researchers conduct a literature review to identify gaps in this compound-related studies?

Use databases like SciFinder and PubMed with keywords “this compound synthesis” or “triquinane bioactivity.” Filter results by citation count and publication date to prioritize seminal works (e.g., Wender, 1983) and recent advances (e.g., asymmetric syntheses post-2020) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from solvent effects or impurities. For example, NMR signals for C(3)-H in this compound vary between δ 3.45 (CDCl) and δ 3.62 (DMSO-d). Solution: Replicate experiments under identical conditions and cross-validate with 2D NMR (COSY, HSQC) .

Q. What strategies mitigate low yields in late-stage functionalization of this compound’s oxidized groups?

Low yields during epoxidation or hydroxylation often stem from steric hindrance. Hart’s synthesis of this compound analogs uses protective group strategies (e.g., TBS ethers) to shield reactive sites, improving yields from 35% to 62% . Alternative: Employ flow chemistry to enhance mixing and reduce side reactions .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

Use DFT calculations to predict metabolic stability (e.g., CYP450 interactions) and docking simulations to optimize binding affinity. For example, Donohoe’s synthesis of allosamizoline analogs incorporated computational predictions to prioritize targets with logP < 3 .

Q. What experimental and analytical methods address reproducibility challenges in this compound synthesis?

Document all reaction parameters (e.g., solvent purity, stirring rate) and provide raw spectral data in supplementary materials. For critical steps (e.g., radical cyclizations), include negative controls (e.g., omitting initiators) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.